

Technical Support Center: Perimed Skin Perfusion Pressure (SPP) Measurements

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Compound of Interest

Compound Name: **Perimed**
Cat. No.: **B050059**

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing probe placement for accurate **Perimed** Skin Perfusion Pressure (SPP) measurements.

Frequently Asked Questions (FAQs)

Q1: What is Skin Perfusion Pressure (SPP) and why is it important?

A1: Skin Perfusion Pressure (SPP) is a non-invasive measurement of the microcirculatory blood pressure in the skin, determined using a laser Doppler probe.[\[1\]](#)[\[2\]](#) It is a critical parameter for assessing the potential for wound healing, particularly in patients with conditions like diabetic foot ulcers or peripheral arterial disease.[\[1\]](#)[\[2\]](#) A key advantage of SPP is that it is not affected by vascular calcification, which can limit the accuracy of other methods like the Ankle-Brachial Index (ABI).[\[3\]](#)[\[4\]](#)[\[5\]](#)

Q2: How does the **Perimed** PeriFlux 6000 system measure SPP?

A2: The PeriFlux 6000 system uses a laser Doppler probe to continuously monitor blood perfusion at a specific skin site.[\[4\]](#) A pressure cuff is placed over the probe and inflated to a pressure that stops blood flow (occlusion).[\[1\]](#)[\[4\]](#) The cuff pressure is then slowly and automatically reduced. The SPP value is the pressure at which blood flow returns to the microcirculation, detected by the laser Doppler probe.[\[1\]](#)[\[4\]](#)

Q3: Where on the body can SPP measurements be taken?

A3: SPP can be measured at multiple sites, including the foot (plantar, dorsal, and toes), ankle, and at various levels on the leg (above and below the knee).[1][2] This allows for targeted assessment of perfusion in areas of interest, such as near a wound or ulcer, based on concepts like the angiosome.[1][4]

Q4: What are the general guidelines for probe placement?

A4: For accurate SPP readings, the laser Doppler probe should be placed on clean, dry skin.[4] It is secured with a double-sided adhesive tape. The pressure cuff is then placed over the probe, ensuring the probe is positioned in the middle of the cuff.[4][6] The probe's cable should hang vertically to minimize strain.[4]

Q5: Can SPP be measured on compromised skin?

A5: Yes, SPP is a suitable method for measuring microcirculation in patients with edema, calluses, or wounds on the sole of the foot.[2][4][7] The test can also be performed on sites with thickened skin.[8] However, the probe should be placed on viable tissue adjacent to the wound for the most relevant assessment of healing potential.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during SPP measurements.

Issue 1: Inconsistent or Non-Repetucible SPP Readings

Possible Cause	Troubleshooting Steps
Improper Probe/Cuff Placement	<ol style="list-style-type: none">1. Ensure the probe is placed directly on the skin and is in the center of the pressure cuff.[4][6] 2. Verify that the cuff is the correct size for the limb to avoid uneven pressure distribution.[4] 3. Check that the probe cable is hanging vertically and is not pulling on the probe.[4]
Patient Movement	<ol style="list-style-type: none">1. Instruct the patient to remain still during the measurement.2. Ensure the patient is in a comfortable and stable position.
Temperature Variations	<ol style="list-style-type: none">1. The patient's limb should be kept at a stable, warm temperature. Cold feet can lead to vasoconstriction and affect readings.[9]2. Consider using a thermostatic laser Doppler probe to standardize the measurement temperature, typically by heating the site to 40°C.[6][9]
Probe Calibration	<ol style="list-style-type: none">1. Regularly check the calibration of the laser Doppler probe and the PeriFlux 6010 unit as per the manufacturer's recommendations (e.g., monthly).2. Always verify the calibration of a new probe before its first use.[10]

Issue 2: Signal Loss or "No Signal" Reading

Possible Cause	Troubleshooting Steps
Inadequate Occlusion	<ol style="list-style-type: none">1. Ensure the cuff inflates to a pressure sufficient to stop blood flow (typically 150-200 mmHg, depending on the patient's systolic pressure).[4]2. Check for any leaks in the cuff or tubing.
Poor Probe Contact	<ol style="list-style-type: none">1. Clean the skin with an alcohol swab to remove any oils or lotions and ensure it is completely dry before applying the probe.[4]2. Use a fresh double-sided adhesive strip for each measurement to ensure good adhesion.[4]
Probe or Cable Damage	<ol style="list-style-type: none">1. Inspect the probe and its cable for any visible signs of damage.2. If damage is suspected, try using a different probe to see if the issue resolves.

Issue 3: Artifacts in the Laser Doppler Signal

Possible Cause	Troubleshooting Steps
Patient Movement or Vibration	<ol style="list-style-type: none">1. Ensure the measurement environment is free from vibrations.2. Remind the patient to remain as still as possible during the measurement.
Electrical Interference	<ol style="list-style-type: none">1. Keep the probe cables away from other electrical equipment.2. Ensure the Perimed system is plugged into a properly grounded outlet.
Improper Cuff Deflation	<ol style="list-style-type: none">1. The cuff should deflate at a slow, linear rate. The PeriFlux 6000 system controls this automatically.[8]If you suspect an issue, check the system settings and ensure the tubing is not kinked.

Quantitative Data on SPP Measurements

The following table summarizes SPP values at different anatomical locations in healthy individuals and those with ischemia, providing a reference for expected ranges.

Anatomical Location	SPP in Healthy Limbs (mmHg, Mean ± SD)	SPP in Ischemic Limbs (mmHg, Mean ± SD)
Below Knee	50 ± 5	42 ± 4
Dorsal Foot	46 ± 4	22 ± 4
Plantar Foot	43 ± 4	10 ± 2
Dorsal Toe	55 ± 5	16 ± 4
Plantar Toe	73 ± 5	17 ± 3

Source: Adapted from a study on the biophysical properties of Skin Perfusion Pressure.[11]

Interpretation of SPP Values for Wound Healing:

- ≥ 40 mmHg: Associated with a higher probability of wound healing.[1][5]
- ≥ 30 mmHg: Generally considered the minimum pressure necessary for wound healing.[12]
- < 30 mmHg: Indicates an unfavorable condition for wound healing and may predict healing failure.[8][12]

Experimental Protocols

Detailed Protocol for Accurate SPP Measurement

This protocol outlines the key steps for obtaining reliable and reproducible SPP measurements using the **Perimed** PeriFlux 6000 system.

1. Patient and Environment Preparation:

- Ensure the patient is resting in a supine position in a quiet, temperature-controlled room for at least 15-20 minutes prior to the measurement.
- The limb to be measured should be supported at heart level.

- If the patient's feet are cold, allow them to warm up. Using a thermostatic probe that heats the measurement site is recommended to standardize the procedure.[6][9]

2. Site Selection and Preparation:

- Identify the measurement site. If a wound is present, select a site on viable tissue adjacent to the wound.[4]
- Clean the selected area with an alcohol swab and allow it to dry completely.[4]

3. Probe Application:

- Place a double-sided adhesive tape strip onto the prepared skin site.[4]
- Attach the laser Doppler probe to the adhesive strip, ensuring firm contact with the skin.
- Position the probe so that its cable hangs vertically to prevent it from being dislodged.[4]

4. Cuff Placement:

- Select the appropriate cuff size for the limb.[4]
- Place the cuff around the limb so that the laser Doppler probe is in the middle of the cuff's bladder.[4][6]

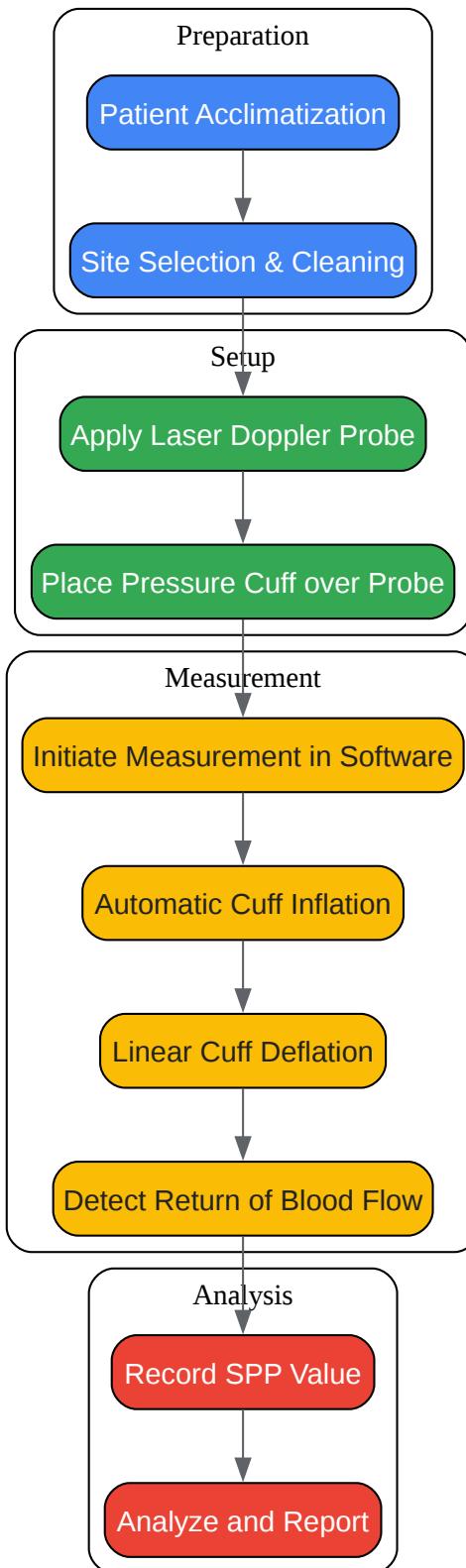
5. System Setup and Measurement:

- Connect the cuff tubing to the PeriFlux 6000 pressure unit.[4]
- In the software, select the appropriate protocol for SPP measurement.
- Initiate the measurement. The system will automatically inflate the cuff to a preset occlusion pressure (e.g., 150-200 mmHg).[4]
- The system will then slowly and linearly deflate the cuff while recording the laser Doppler signal.
- The software will automatically identify and mark the SPP value, which is the pressure at which the perfusion signal returns.

6. Data Recording and Analysis:

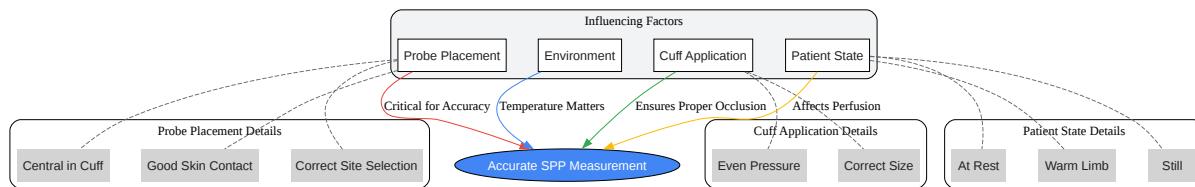
- Record the SPP value in mmHg.
- If necessary, repeat the measurement to ensure reproducibility.
- Save or print the comprehensive report generated by the software.[13]

Visualizations



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Caption: Experimental workflow for accurate SPP measurement.



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Caption: Factors influencing accurate SPP measurements.

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